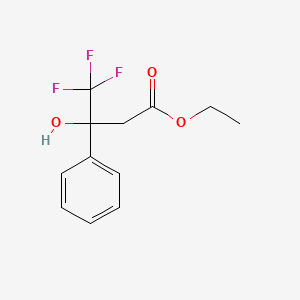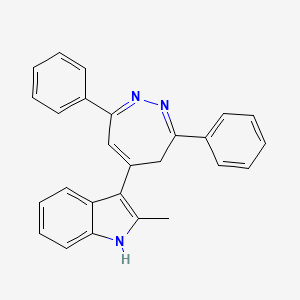
Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate
Vue d'ensemble
Description
Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C11H11F3O3 It is a derivative of butyric acid, where the hydrogen atoms on the fourth carbon are replaced by trifluoromethyl groups, and the third carbon is substituted with a hydroxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-phenyl-4,4,4-trifluorobutyric acid.
Esterification: The acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Hydroxylation: The final step involves the hydroxylation of the ethyl ester at the third carbon position using a suitable oxidizing agent like hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-oxo-3-phenyl-4,4,4-trifluorobutyrate.
Reduction: 3-hydroxy-3-phenyl-4,4,4-trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and receptors, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-3-phenyl-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Lacks the phenyl group, making it less hydrophobic and potentially less active in biological systems.
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrate: Contains a methyl group instead of a phenyl group, which can affect its reactivity and interactions with biological molecules.
The presence of the phenyl group in this compound makes it unique and potentially more versatile in its applications.
Propriétés
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-10(16)8-11(17,12(13,14)15)9-6-4-3-5-7-9/h3-7,17H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMVVSJSZHXRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZOYL)PIPERAZINE](/img/structure/B3571723.png)
METHANONE](/img/structure/B3571726.png)
![[4-[(2,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B3571737.png)
![(2-Fluorophenyl)-[4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl]methanone](/img/structure/B3571741.png)
![1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B3571743.png)
![1-[(2-BROMOPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B3571770.png)
![1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone](/img/structure/B3571778.png)
![1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE](/img/structure/B3571780.png)
![1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B3571783.png)
![1-[(2-Methoxynaphthalen-1-YL)methyl]-4-(pyridine-3-carbonyl)piperazine](/img/structure/B3571796.png)
![1-(4-METHOXYBENZOYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B3571801.png)
![1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B3571813.png)
![4-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE](/img/structure/B3571820.png)

